1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClF3N4O2S/c1-16-11-17(2)23(18(3)12-16)36(34,35)32-7-5-21(6-8-32)31-9-10-33(19(4)15-31)24-22(26)13-20(14-30-24)25(27,28)29/h11-14,19,21H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWLUARGTVXOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence. PPTases catalyze a post-translational modification that is crucial for the functioning of various enzyme systems in bacteria.
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue. This selective inhibition disrupts the normal functioning of the bacterial cells, thereby thwarting their growth.
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of the bacteria. An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses.
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo pharmacokinetic profiles, have been highlighted.
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth. It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the compound’s action can be affected by the presence of efflux pumps in the bacterial cell membrane.
Biological Activity
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with a chlorinated pyridine and a trifluoromethyl group, along with a sulfonyl-substituted piperidine. Its molecular formula is with a molecular weight of approximately 457.94 g/mol. The presence of trifluoromethyl and sulfonyl groups is significant as these moieties often enhance biological activity through improved binding affinity and selectivity towards target proteins.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of traditional antibiotics, suggesting a promising avenue for the development of new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been tested against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The compound demonstrated IC50 values that were comparable or superior to established chemotherapeutic agents like Doxorubicin. For example:
- A549 cells : IC50 = 44.4 μM
- HCT116 cells : IC50 = 22.4 μM
These results indicate that the compound effectively inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and survival. Notably, the compound has been shown to down-regulate genes involved in cell proliferation (e.g., EGFR, KRAS) and survival (e.g., TP53, FASN). Molecular docking studies suggest that the compound binds effectively to target proteins involved in these pathways, thereby disrupting their normal function .
Study 1: Antibacterial Efficacy
In a comparative study examining the antibacterial efficacy of various piperazine derivatives, the compound exhibited superior activity against Bacillus mycoides, with an MIC of 4.88 µg/mL. This was attributed to its structural features that enhance membrane permeability and target bacterial ribosomes .
Study 2: Anticancer Screening
A comprehensive screening of the anticancer effects was conducted on eight human cancer cell lines. The results showed that compounds similar to our target exhibited IC50 values lower than those for Doxorubicin in multiple cases, indicating their potential as effective anticancer agents. The study highlighted the significance of both trifluoromethyl and sulfonyl groups in enhancing biological activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Pyridine Modifications : The target compound shares the 3-Cl-5-CF₃-pyridin-2-yl group with ML267, MK45, and RTB70. This group is associated with enhanced binding to hydrophobic enzyme pockets due to its electron-withdrawing and lipophilic properties .
- Sulfonyl vs. Thioether Groups : Unlike RTB70 and MK45, which feature thioether linkages prone to oxidative metabolism, the target’s 2,4,6-trimethylbenzenesulfonyl group provides greater chemical stability and may reduce off-target interactions through steric hindrance .
- Piperidine vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~4.2 | <0.1 (low) | High (sulfonyl group) |
| ML267 | ~3.5 | 0.3 | Moderate (thioamide) |
| RTB70 (Compound 21) | ~3.8 | 0.5 | Low (thioether) |
| CAS 946387-22-0 | ~3.0 | 0.2 | Moderate (nitro) |
Q & A
Q. What are the key synthetic steps and purification methods for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Piperazine Ring Formation : Nucleophilic substitution or coupling reactions to introduce substituents (e.g., pyridine and sulfonamide groups) .
- Functional Group Introduction : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) for amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product with >95% purity .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Coupling | HOBt, TBTU, NEt₃ | DMF | 60–75 |
| Purification | Reverse-phase HPLC | Acetonitrile/Water | — |
| Adapted from methods in . |
Q. Which spectroscopic techniques are essential for structural verification of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during sulfonamide group introduction?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Temperature Control : Reactions at 0–5°C minimize side reactions during sulfonylation .
- Catalyst Use : Triethylamine (NEt₃) or DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation .
- Data-Driven Optimization : Design of Experiments (DoE) can systematically test variables (e.g., molar ratios, time) to maximize yield .
Q. How can contradictions in biological activity data between in vitro and in vivo assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
- Metabolic Stability Testing : Assess hepatic microsomal stability to explain discrepancies in activity (e.g., rapid in vivo metabolism) .
- Control Experiments : Compare with structurally analogous compounds (e.g., pyridine/piperazine derivatives) to isolate substituent effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethyl group?
- Methodological Answer :
- Bioisosteric Replacement : Substitute -CF₃ with -OCF₃ or -SCF₃ to evaluate electronic and steric effects .
- Computational Modeling : DFT (density functional theory) predicts charge distribution and binding interactions .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical substituent positions .
Q. How can stereochemical challenges during piperazine ring synthesis be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
